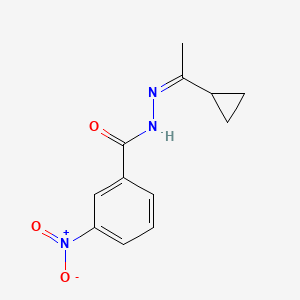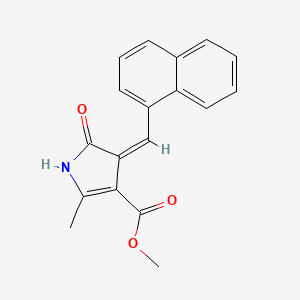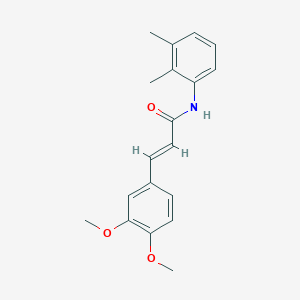![molecular formula C15H16O3 B5910734 7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 131526-90-4](/img/structure/B5910734.png)
7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Overview
Description
7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that belongs to the class of cannabinoids. It is also known as CP 47,497 or simply CP47. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2. It has been extensively studied for its potential therapeutic applications and its mechanism of action.
Mechanism of Action
CP47 exerts its effects by binding to the cannabinoid receptors CB1 and CB2. CB1 receptors are primarily located in the brain and central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues. Activation of these receptors leads to a variety of physiological and biochemical effects, including the modulation of pain, inflammation, and immune function.
Biochemical and Physiological Effects
CP47 has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. It has also been shown to decrease the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. Additionally, CP47 has been shown to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
CP47 has several advantages for lab experiments. It is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, CP47 has several limitations as well. It is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids. Additionally, its potency and selectivity may vary depending on the experimental conditions.
Future Directions
There are several future directions for the study of CP47. One area of research is the development of novel cannabinoid receptor agonists with improved selectivity and potency. Another area of research is the study of the potential therapeutic applications of CP47 and other cannabinoid receptor agonists. Finally, the effects of CP47 on the endocannabinoid system and other neurotransmitter systems should be further explored to better understand its mechanism of action.
Synthesis Methods
The synthesis of CP47 involves several steps, including the condensation of 2,4-dichlorophenylacetonitrile with 1,2-diaminopropane, followed by the reaction with 4-chloro-3-methylbut-2-ene to form the intermediate 2,3-dihydro-1H-inden-5-ol. This intermediate is then converted to CP47 by reacting with propylmagnesium bromide and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Scientific Research Applications
CP47 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
7-hydroxy-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-2-4-9-7-12-10-5-3-6-11(10)15(17)18-14(12)8-13(9)16/h7-8,16H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJWXFGKLYOTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1O)OC(=O)C3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165363 | |
| Record name | 2,3-Dihydro-7-hydroxy-8-propylcyclopenta[c][1]benzopyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |
CAS RN |
131526-90-4 | |
| Record name | 2,3-Dihydro-7-hydroxy-8-propylcyclopenta[c][1]benzopyran-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131526-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-7-hydroxy-8-propylcyclopenta[c][1]benzopyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)


![1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine](/img/structure/B5910672.png)
![2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}](/img/structure/B5910680.png)


![5-methyl-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-propyldihydro-2(3H)-furanone](/img/structure/B5910703.png)





![N-[4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5910752.png)